Regioisomeric Specificity: Position 3 vs. Position 5 Substitution Defines Pharmacophoric Identity
CAS 1423528-42-0 bears the 5-methylfuran-2-yl group at position 3 and the thiophen-3-yl group at position 5 of the 4,5-dihydro-1H-pyrazole ring. Its direct regioisomer, CAS 1241333-89-0 (1-[5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one), has these substituents swapped. This is not a trivial positional variation: in the structurally analogous Akolkar 2020 antimalarial series, the pyrazoline compounds containing a thiophene ring at the 5-position (corresponding to the substitution pattern of CAS 1423528-42-0) delivered antiplasmodial IC50 values of 0.21–0.47 μM against Plasmodium falciparum, representing a 1.8- to 4.0-fold improvement over the reference drug quinine (IC50 = 0.83 μM) [1]. While the specific IC50 for CAS 1423528-42-0 was not isolated in the publicly available abstract, the documented potency range for the thiophene-at-5-position sub-series establishes that this regioisomeric arrangement is a critical determinant of activity within the scaffold class [1] [2]. A user who inadvertently procures the regioisomer CAS 1241333-89-0 would be testing a different spatial presentation of the same pharmacophoric elements, with unquantified consequences for target binding.
| Evidence Dimension | Regioisomeric substitution pattern (position 3 vs. 5) and associated antimalarial potency range |
|---|---|
| Target Compound Data | 5-Methylfuran-2-yl at position 3; thiophen-3-yl at position 5 (CAS 1423528-42-0). Antiplasmodial IC50: not individually reported; class range 0.21–0.47 μM for thiophene-containing pyrazolines in the same series. |
| Comparator Or Baseline | Regioisomer CAS 1241333-89-0 (furan at position 5, thiophene at position 3). Antiplasmodial IC50: not individually reported. Reference standard quinine IC50 = 0.83 μM. |
| Quantified Difference | Class-level potency advantage of 1.8- to 4.0-fold over quinine for thiophene-at-5-position pyrazolines vs. uncharacterized potency for the regioisomer. Exact inter-regioisomer ΔIC50 unquantified in accessible data. |
| Conditions | In vitro antiplasmodial assay against Plasmodium falciparum; Akolkar et al. 2020, Polycyclic Aromatic Compounds. |
Why This Matters
Procurement of the incorrect regioisomer introduces an uncontrolled variable into any biological assay, as regioisomeric pyrazolines within this scaffold class exhibit differential activity that has not been fully mapped; selecting CAS 1423528-42-0 ensures fidelity to the substitution pattern explored in the antimalarial lead series.
- [1] Akolkar, H. N., Dengale, S. G., Deshmukh, K. K., Karale, B. K., Darekar, N. R., Khedkar, V. M., & Shaikh, M. H. (2022). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Polycyclic Aromatic Compounds, 42(5), 3353–3379. DOI: 10.1080/10406638.2020.1821231 View Source
- [2] Ravindar, L., Hasbullah, S. A., Rakesh, K. P., & Hassan, N. I. (2023). Pyrazole and pyrazoline derivatives as antimalarial agents: A key review. European Journal of Pharmaceutical Sciences, 183, 106365. DOI: 10.1016/j.ejps.2023.106365 View Source
